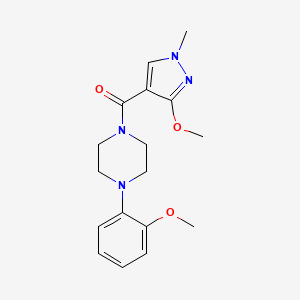

![molecular formula C13H10N4O2S B6483215 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide CAS No. 941878-70-2](/img/structure/B6483215.png)

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide” is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Aplicaciones Científicas De Investigación

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of F2397-0113 for their potential in inhibiting cancer cell growth. These compounds may serve as promising candidates for developing novel anticancer drugs .

Antibacterial Properties

F2397-0113 derivatives have shown antibacterial activity. Scientists have investigated their effectiveness against bacterial pathogens, including both Gram-positive and Gram-negative strains. These compounds could contribute to the development of new antibiotics .

Anti-Inflammatory Effects

The thiazolo[3,2-a]pyrimidine moiety possesses anti-inflammatory properties. Researchers have studied F2397-0113 derivatives for their ability to modulate inflammatory responses. These compounds may find applications in treating inflammatory conditions .

Joint Replacement Technologies

Beyond its biological activities, F2397-0113 has relevance in the field of joint replacement. Researchers at the University of Leeds have pioneered research in joint replacement technologies. By creating more durable hip and knee joint replacements, they aim to improve patients’ quality of life and extend active years after 50 .

Tissue Repair and Regeneration

The thiazolo[3,2-a]pyrimidine scaffold can be modified to create novel biological scaffolds. These scaffolds support tissue repair and regeneration. Researchers explore F2397-0113 derivatives as potential materials for tissue engineering, wound healing, and regenerative medicine .

Robotic Systems for Rehabilitation

Leeds’ National Facility for Innovative Robotic Systems focuses on developing advanced robotic systems. One such system is iPAM, designed to assist stroke patients with additional exercises for their affected upper limbs. Additionally, Leeds researchers are working on a patient-friendly robotic hydro-colonoscopy system to aid in colorectal cancer diagnosis and treatment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Mode of Action

Thiazolo[3,2-a]pyrimidines, which share a similar structure, are known to interact with various biological targets due to their structural similarity to purine . The active methylene group (C2H2) in these compounds is highly reactive towards various electrophilic reagents, suggesting that F2397-0113 may interact with its targets in a similar manner .

Biochemical Pathways

Given the reported antitumor, antibacterial, and anti-inflammatory activities of similar compounds , it is plausible that F2397-0113 may affect pathways related to cell proliferation, bacterial growth, and inflammation.

Result of Action

Based on the reported activities of similar compounds , it can be hypothesized that F2397-0113 may inhibit cell proliferation, bacterial growth, and inflammatory responses.

Propiedades

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-10(12(19)17-6-7-20-13(17)15-8)16-11(18)9-4-2-3-5-14-9/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIICGHGUUIIFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)

![5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483166.png)

![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)

![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)

![N-(4-butylphenyl)-2-{2,4-dioxo-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6483226.png)

![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B6483229.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483236.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483249.png)